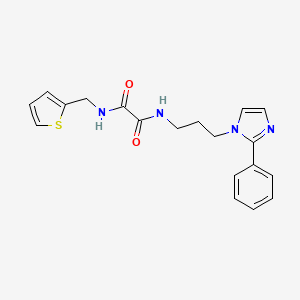
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.5 g/mol
- CAS Number : 1421526-18-2
The compound features an imidazole ring, which is known for its biological activity, particularly in interactions with various enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Oxalamide Linkage : The oxalamide moiety is introduced via acylation reactions, linking the imidazole derivative with thiophenes.
Anticancer Properties
Research has indicated that compounds with imidazole and thiophene moieties exhibit significant anticancer activity. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance:
- Cytotoxicity Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa and MCF7 cells. The IC50 values for these cell lines are critical for evaluating potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 7.0 |
These values suggest a promising profile for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
The proposed mechanism of action includes:
- Enzyme Inhibition : Interaction with specific kinases or other enzymes involved in cell signaling pathways.
- DNA Interaction : Potential binding to DNA or RNA, disrupting replication and transcription processes in cancer cells.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- In Vivo Models : Animal studies have demonstrated reduced tumor sizes when treated with this compound compared to controls.
- Combination Therapies : Research indicates enhanced efficacy when used in combination with established chemotherapeutic agents, suggesting a synergistic effect.
Propriétés
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(19(25)22-14-16-8-4-13-26-16)21-9-5-11-23-12-10-20-17(23)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALGCIXFVRYQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













